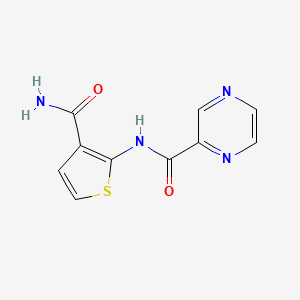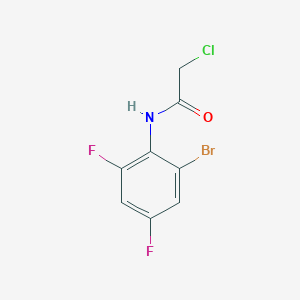
N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its linear formula. For a similar compound, “N-(2-BROMO-4,6-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE”, the linear formula is C17H14BrF2N5OS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and refractive index. For a similar compound, “2-Bromo-4,6-difluorophenyl Isocyanate”, the molecular weight is 233.998 Da, the boiling point is 38 °C at 0.2 mmHg, and the density is 1.756 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Supramolecular Assembly and Crystal Structures
Crystal Structure Analysis : Studies on related chloro- and bromo-phenyl derivatives, including compounds with similar halogenation patterns, have been conducted to understand their crystal structures and supramolecular assembly. These studies reveal the presence of intermolecular hydrogen bonds and weak C-H···Cl/Br interactions, facilitating the formation of three-dimensional architectures. Such insights are crucial for the development of new materials with tailored properties (Hazra et al., 2014).
Anticonvulsant and Antidepressant Activity
Neuropharmacological Applications : Research on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives has demonstrated their potential in exhibiting anticonvulsant and antidepressant activities. These findings are indicative of the therapeutic potential of bromo- and chloro-substituted acetamides in neuropharmacology, suggesting a possible area of application for N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Xie et al., 2013).
Pesticide Development
Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized, showcasing their potential as pesticides. This highlights the role of chloro- and bromo-substituted acetamides in the development of new agrochemicals, pointing to another application area for compounds like N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Olszewska et al., 2008).
Spectroscopic and Computational Studies
Molecular Interaction Studies : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including those with similar halogenation, offer insights into ligand-protein interactions and photovoltaic efficiency. Such research provides a foundation for understanding the molecular interactions and electronic properties of halogenated acetamides, which could be relevant for N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide (Mary et al., 2020).
Antimicrobial and Antipathogenic Activities
Antimicrobial Applications : The synthesis and evaluation of new thiourea derivatives of acylthioureas for their interaction with bacterial cells highlight the antimicrobial and antipathogenic potential of such compounds. This research area could be relevant for exploring the bioactivity of N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide, especially in developing novel anti-microbial agents (Limban et al., 2011).
Propiedades
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO/c9-5-1-4(11)2-6(12)8(5)13-7(14)3-10/h1-2H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRSFGUQQLVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)CCl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

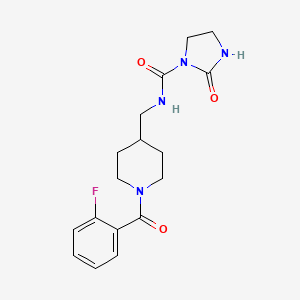
![4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B2870855.png)
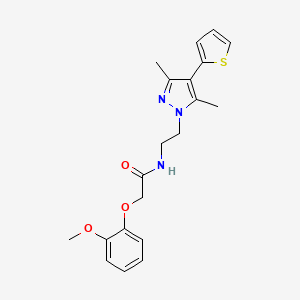
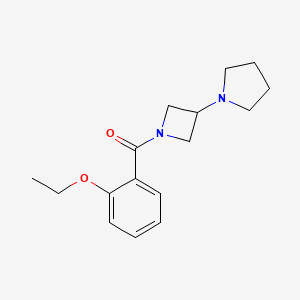

![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)
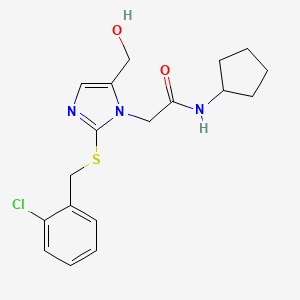
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)
![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)
